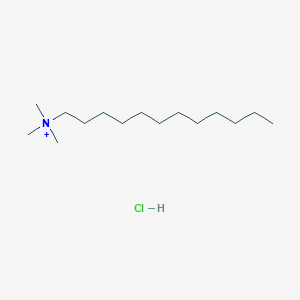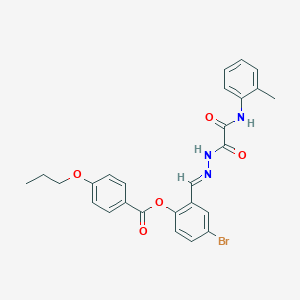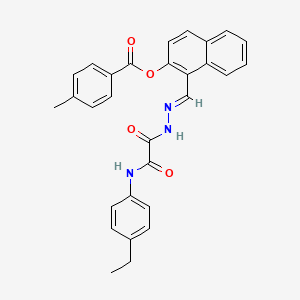
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group at the 8-position of the quinoline ring can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Formation of the Carboxylate Group: The carboxylate group can be introduced through the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Attachment of the p-Tolyl and Heptylphenyl Groups: The p-tolyl and heptylphenyl groups can be attached through a series of substitution reactions involving appropriate halogenated precursors and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Uniqueness
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylate group, in particular, can enhance its solubility and reactivity compared to similar compounds with different functional groups.
Properties
CAS No. |
355433-28-2 |
|---|---|
Molecular Formula |
C33H35NO3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-4-5-6-7-8-11-25-15-19-26(20-16-25)30-21-29(28-12-9-10-24(3)32(28)34-30)33(36)37-22-31(35)27-17-13-23(2)14-18-27/h9-10,12-21H,4-8,11,22H2,1-3H3 |
InChI Key |
UMDIJHQBVWWPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B12040228.png)
![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)

![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)

![2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040268.png)
![2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12040287.png)

![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
